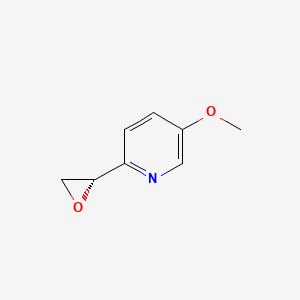
(R)-5-Methoxy-2-(oxiran-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-5-Methoxy-2-(oxiran-2-yl)pyridine is a chiral compound with a unique structure that includes a methoxy group and an oxirane ring attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Methoxy-2-(oxiran-2-yl)pyridine typically involves the reaction of a suitable pyridine derivative with an epoxide. One common method is the reaction of 5-methoxy-2-pyridinecarboxaldehyde with an epoxide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated by standard purification techniques such as column chromatography.
Industrial Production Methods
Industrial production of ®-5-Methoxy-2-(oxiran-2-yl)pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of chiral catalysts and enantioselective synthesis methods can ensure the production of the desired enantiomer with high purity.
化学反応の分析
Types of Reactions
®-5-Methoxy-2-(oxiran-2-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The oxirane ring can be reduced to form a diol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogenating agents such as thionyl chloride (SOCl2) and nucleophiles such as amines.
Major Products Formed
Oxidation: Formation of 5-methoxy-2-pyridinecarboxylic acid.
Reduction: Formation of 5-methoxy-2-(2,3-dihydroxypropyl)pyridine.
Substitution: Formation of 5-chloro-2-(oxiran-2-yl)pyridine or 5-amino-2-(oxiran-2-yl)pyridine.
科学的研究の応用
®-5-Methoxy-2-(oxiran-2-yl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate and for its therapeutic properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of ®-5-Methoxy-2-(oxiran-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The oxirane ring can undergo nucleophilic attack by biological nucleophiles such as amino acids and proteins, leading to the formation of covalent adducts. This interaction can modulate the activity of enzymes and receptors, resulting in various biological effects.
類似化合物との比較
Similar Compounds
- 2-Chloro-5-(oxiran-2-yl)pyridine
- 5-Nitro-2-(oxiran-2-yl)pyridine
- 3-Methoxy-5-(oxiran-2-yl)pyridine
Uniqueness
®-5-Methoxy-2-(oxiran-2-yl)pyridine is unique due to its specific combination of a methoxy group and an oxirane ring attached to a pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C8H9NO2 |
|---|---|
分子量 |
151.16 g/mol |
IUPAC名 |
5-methoxy-2-[(2R)-oxiran-2-yl]pyridine |
InChI |
InChI=1S/C8H9NO2/c1-10-6-2-3-7(9-4-6)8-5-11-8/h2-4,8H,5H2,1H3/t8-/m0/s1 |
InChIキー |
JHERYEZRSJMSBQ-QMMMGPOBSA-N |
異性体SMILES |
COC1=CN=C(C=C1)[C@@H]2CO2 |
正規SMILES |
COC1=CN=C(C=C1)C2CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















